molecular formula C5H12ClNS B13731981 (cis)-2-Mercaptocyclobutylmethylamine hydrochloride CAS No. 41696-77-9

(cis)-2-Mercaptocyclobutylmethylamine hydrochloride

Cat. No.: B13731981
CAS No.: 41696-77-9
M. Wt: 153.67 g/mol
InChI Key: LLQWRFCGJTVBGN-TYSVMGFPSA-N
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Description

(cis)-2-Mercaptocyclobutylmethylamine hydrochloride is an organic compound with a unique structure that includes a cyclobutane ring, a mercapto group, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cis)-2-Mercaptocyclobutylmethylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with a thiol and an amine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher efficiency and yield. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(cis)-2-Mercaptocyclobutylmethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Simpler amine or thiol derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

(cis)-2-Mercaptocyclobutylmethylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (cis)-2-Mercaptocyclobutylmethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The amine group can interact with acidic residues in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    (cis)-2-Mercaptocyclobutanol: Similar structure but with a hydroxyl group instead of a methylamine group.

    (cis)-2-Mercaptocyclobutylamine: Lacks the methyl group, making it less bulky.

    (trans)-2-Mercaptocyclobutylmethylamine hydrochloride: Different spatial arrangement of atoms, leading to different chemical properties.

Uniqueness

(cis)-2-Mercaptocyclobutylmethylamine hydrochloride is unique due to its specific spatial arrangement, which can influence its reactivity and interaction with biological targets. The presence of both mercapto and amine groups allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

41696-77-9

Molecular Formula

C5H12ClNS

Molecular Weight

153.67 g/mol

IUPAC Name

[(1R,2R)-2-sulfanylcyclobutyl]methylazanium;chloride

InChI

InChI=1S/C5H11NS.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1

InChI Key

LLQWRFCGJTVBGN-TYSVMGFPSA-N

Isomeric SMILES

C1C[C@H]([C@H]1C[NH3+])S.[Cl-]

Canonical SMILES

C1CC(C1C[NH3+])S.[Cl-]

Origin of Product

United States

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